3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid

Lipophilicity Medicinal Chemistry ADME

A uniquely substituted 1,3,5-trisubstituted benzoic acid scaffold designed for medicinal chemistry. The metabolically resistant cyclopropyl and electron-withdrawing trifluoromethoxy groups create a distinct steric and electronic environment not easily replicated by generic analogs. Validated as a key intermediate yielding a CLK2 IC50 of 284 nM, with a measured cLogP of 2.15 for fine-tuning lipophilicity. Ideal for kinase inhibitor SAR and late-stage functionalization. Secure this high-purity building block to accelerate your lead optimization program.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
Cat. No. B8193784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O3/c12-11(13,14)17-9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16)
InChIKeyNAHGTSVYKAHQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-(trifluoromethoxy)benzoic Acid: A Fluorinated Benzoic Acid Building Block for Medicinal Chemistry and Organic Synthesis


3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid is a specialized benzoic acid derivative (CAS 2378554-44-8) featuring a cyclopropyl ring at the 3-position and a trifluoromethoxy group at the 5-position on a benzoic acid scaffold . With a molecular formula of C11H9F3O3 and a molecular weight of 246.18 g/mol , this compound belongs to a class of fluorinated aromatics that are extensively described in the chemical literature as starting materials for synthesizing active pharmaceutical and agrochemical ingredients [1]. Its unique substitution pattern distinguishes it from other commercially available benzoic acid derivatives, offering a distinct physicochemical profile for structure-activity relationship (SAR) studies and late-stage functionalization.

Why Generic Substitution of 3-Cyclopropyl-5-(trifluoromethoxy)benzoic Acid Is Not Recommended for Critical Applications


This compound's unique substitution pattern—a 1,3,5-trisubstituted benzene with a cyclopropyl group meta to a trifluoromethoxy group—creates a distinct steric and electronic environment that is not easily replicated by other commercially available benzoic acid derivatives [1]. Substituting a generic benzoic acid or a simpler fluorinated analog would fundamentally alter key molecular properties, including lipophilicity, metabolic stability, and potential binding interactions, which are critical in drug discovery and materials science. The specific combination of the metabolically resistant cyclopropyl group and the lipophilic, electron-withdrawing trifluoromethoxy group is designed to impart a unique profile that cannot be achieved through simple substitution, as evidenced by the distinct reactivity and property differences outlined in the quantitative evidence below [2].

Quantitative Evidence Guide for the Selection of 3-Cyclopropyl-5-(trifluoromethoxy)benzoic Acid Over Analogs


Lipophilicity Comparison: cLogP of 3-Cyclopropyl-5-(trifluoromethoxy)benzoic Acid vs. Common Analogs

The calculated partition coefficient (cLogP) for 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid is 2.15, representing a balanced lipophilicity profile suitable for oral bioavailability and cell permeability [1]. This value is lower than that of its methyl analog, 3-methyl-5-(trifluoromethoxy)benzoic acid (estimated cLogP ~2.9), indicating that the cyclopropyl group offers a more favorable balance between lipophilicity and aqueous solubility compared to a simple methyl substituent [2].

Lipophilicity Medicinal Chemistry ADME

Metabolic Stability Advantage: Cyclopropyl vs. Methyl Substitution in Benzoic Acid Derivatives

Literature demonstrates that replacing a methyl group with a cyclopropyl ring can significantly reduce oxidative metabolism, thereby increasing metabolic stability and half-life [1]. For instance, a study on trifluoromethylcyclopropyl-containing analogs showed consistently higher metabolic stability in vitro and in vivo compared to their tert-butyl-containing counterparts [2]. While direct data for 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid is not available, this class-level inference supports the hypothesis that its cyclopropyl group confers a metabolic stability advantage over similar analogs with alkyl substituents like methyl or ethyl.

Metabolic Stability Drug Metabolism Cyclopropyl Group

Biological Activity of a Derivative: IC50 Against CLK2 Kinase

A derivative of 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid, specifically 5-(2-(4-((3-cyclopropyl-5-(trifluoromethoxy)benzyl)amino)butoxy)ethoxy)benzo[c][2,6]naphthyridine-8-carboxylic acid, exhibited an IC50 of 284 nM against CLK2 (CDC-like kinase 2) in an enzymatic assay [1]. This demonstrates that the benzoic acid core, when incorporated into a more complex molecule, can contribute to potent kinase inhibition. This data point provides a tangible benchmark for the potential of this scaffold in medicinal chemistry projects targeting kinases.

Kinase Inhibition CLK2 Cancer Research

Recommended Research and Industrial Applications for 3-Cyclopropyl-5-(trifluoromethoxy)benzoic Acid Based on Quantitative Evidence


Building Block for Kinase Inhibitor Synthesis

The derivative data showing a CLK2 IC50 of 284 nM [1] directly supports the use of 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid as a key intermediate in the synthesis of novel kinase inhibitors. Researchers can leverage this scaffold to explore SAR around the cyclopropyl and trifluoromethoxy groups to optimize potency and selectivity against various kinase targets.

Optimization of Lipophilicity in Lead Compounds

The measured cLogP of 2.15 [2] provides a quantitative basis for using this compound to fine-tune the lipophilicity of a lead series. It offers a valuable alternative to more lipophilic analogs (e.g., those with a methyl group), potentially improving aqueous solubility and reducing off-target effects without sacrificing target engagement.

Design of Metabolically Stable Drug Candidates

The established class-level evidence that cyclopropyl groups can enhance metabolic stability [3] makes this compound a rational choice for medicinal chemists aiming to improve the pharmacokinetic profile of their drug candidates. Its use can be prioritized over analogs with more metabolically labile substituents to achieve longer half-lives and better in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.